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Tert-butyl (2-oxo-2-phenylethyl)carbamate

Cat. No.: B112988
CAS No.: 76477-26-4
M. Wt: 235.28 g/mol
InChI Key: ODIKTWMCZYPCKQ-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Protecting Groups in Chemical Transformations

Carbamate protecting groups are indispensable tools in multi-step organic synthesis, particularly when dealing with amine functionalities. chem-station.com Amines are nucleophilic and basic, and without protection, they can undergo undesirable side reactions. Converting an amine to a carbamate masks its nucleophilicity and basicity, allowing other functional groups in the molecule to react selectively with electrophiles. organic-chemistry.org This protection is reversible, meaning the original amine can be regenerated at a later stage under specific conditions. organic-chemistry.org The stability of the carbamate group must be carefully chosen to withstand various reaction conditions throughout a synthetic sequence while allowing for its clean removal when no longer needed. organic-chemistry.org Carbamates are widely used in peptide synthesis, natural product synthesis, and the pharmaceutical industry. numberanalytics.comacs.org

The Role of the tert-Butoxycarbonyl (Boc) Group in Amine Protection and Reactivity Modulation

The tert-butoxycarbonyl (Boc) group is one of the most common and versatile carbamate protecting groups used in organic synthesis. jk-sci.commasterorganicchemistry.com Introduced in the 1960s for peptide synthesis, its application has since expanded significantly. numberanalytics.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com

The popularity of the Boc group stems from its unique stability profile. It is resistant to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. researchgate.nettotal-synthesis.com However, it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. jk-sci.comwikipedia.org This acid lability is a key feature, as it allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups), a concept known as an "orthogonal strategy." organic-chemistry.orgorganic-chemistry.org This selective deprotection is crucial for the efficient synthesis of complex molecules containing multiple functional groups. organic-chemistry.org

Overview of α-Keto Carbonyl Functionalities as Synthetic Handles

α-Keto carbonyl compounds, which contain a ketone group adjacent to another carbonyl group (like an ester, amide, or in this case, a carbamate-related methylene), are highly valuable synthetic intermediates. beilstein-journals.orgrsc.org The presence of two adjacent carbonyl groups increases the electrophilicity of the keto carbon, making it a prime target for a variety of nucleophilic attacks. beilstein-journals.org This enhanced reactivity allows α-keto carbonyls to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol (B89426) additions, Mannich reactions, and additions of organometallic reagents. beilstein-journals.org This versatility makes them powerful "synthetic handles" for constructing complex molecular frameworks.

Contextualizing Tert-butyl (2-oxo-2-phenylethyl)carbamate within Modern Organic Synthesis

This compound (CAS Number 76477-26-4) is a molecule that embodies the strategic advantages of both the Boc protecting group and the α-keto carbonyl functionality. biosynth.combldpharm.com This compound serves as a valuable building block, providing a masked amino group and a reactive ketone within a phenacyl framework. This bifunctional nature allows for a diverse range of synthetic manipulations. For instance, the ketone can undergo various transformations while the amine remains protected. Subsequently, the Boc group can be removed to reveal the primary amine, which can then be further functionalized. This "protect-react-deprotect" strategy is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled synthesis of complex target molecules, including pharmaceuticals and other biologically active compounds. The presence of the phenyl group also offers a site for further aromatic substitutions or cross-coupling reactions, adding another layer of synthetic utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B112988 Tert-butyl (2-oxo-2-phenylethyl)carbamate CAS No. 76477-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-phenacylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIKTWMCZYPCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459471
Record name tert-Butyl (2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76477-26-4
Record name tert-Butyl (2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxo-2-phenylethyl)carbamate
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Advanced Synthetic Methodologies for Tert Butyl 2 Oxo 2 Phenylethyl Carbamate and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is paramount in the synthesis of N-protected α-amino ketones. This involves carefully controlling reaction conditions to favor the formation of the desired product while minimizing side reactions. Key strategies include the optimized synthesis of the α-amino ketone precursor and the highly selective N-protection step.

Optimized Condensation Reactions for α-Amino Ketone Precursors

The direct precursor to the title compound is 2-aminoacetophenone (B1585202). The synthesis of this α-amino ketone is a critical first step, and various methods have been developed, each with distinct advantages and challenges. A common approach is the Friedel-Crafts acylation of aniline, though this can present difficulties in post-reaction workup. guidechem.com Alternative routes include the reduction of ortho-nitroacetophenone and the amination of ortho-halogenated acetophenones; however, the commercial availability of these starting materials can be a limiting factor for large-scale production. guidechem.com Another established method involves the intramolecular rearrangement of N-acetylaniline catalyzed by aluminum chloride, but this can generate significant waste. guidechem.com

A more recent approach involves a continuous two-step flow synthesis, starting with the nitration of acetophenone to yield m-nitroacetophenone, followed by a reduction step to produce m-aminoacetophenone. google.com While this produces a different isomer, the principles of flow chemistry could be adapted for the synthesis of the ortho-isomer, 2-aminoacetophenone, offering advantages in safety and scalability. The hydrolysis of hexamethylenetetramminium salts of alpha-haloacetophenones represents another pathway to obtain α-aminoacetophenone salts. google.com

N-Protection Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step, protecting the amine functionality. mychemblog.com Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation due to its high reactivity and the stability of the resulting carbamate (B1207046). fishersci.co.ukquora.com The N-protection of the 2-aminoacetophenone precursor is typically efficient and can be performed under a variety of conditions to achieve high yields.

The reaction is flexible, proceeding readily in solvents like tetrahydrofuran (THF), acetonitrile, or even in aqueous mixtures. fishersci.co.ukwikipedia.org The process is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include sodium hydroxide, sodium bicarbonate, and 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk Catalyst-free methods have also been developed, for instance, by simply heating the amine with Boc₂O in THF or by reacting the components in a biphasic mixture of chloroform and aqueous sodium bicarbonate. wikipedia.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst allows for a simple and efficient chemoselective mono-N-Boc protection of various amines. organic-chemistry.org

Table 1: Comparison of Reaction Conditions for N-Boc Protection of Amines
Catalyst/BaseSolventTemperatureKey Features
DMAPAcetonitrileRoom Temp.Standard and highly effective for α-amino ketones. mdpi.com
Sodium HydroxideWater/THF0 °C to RTCommon aqueous conditions, good for simple amines. wikipedia.org
Sodium BicarbonateChloroform/WaterRefluxBiphasic system, useful for certain substrates. wikipedia.org
NoneTHF40 °CSimple, catalyst-free thermal conditions. wikipedia.org
HFIPHFIPRoom Temp.Catalyst and solvent in one, readily recyclable. organic-chemistry.org

Enantioselective Synthesis of Chiral Tert-butyl (2-oxo-1-phenylethyl)carbamate Isomers

The synthesis of enantiomerically pure α-amino ketones is of significant interest, as these compounds are valuable building blocks for chiral pharmaceuticals and natural products. nih.gov Developing asymmetric methods to access chiral versions of Tert-butyl (2-oxo-phenylethyl)carbamate involves either the use of asymmetric catalysis or chiral auxiliaries to control the stereochemistry of the newly formed chiral center.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral α-amino ketones. Several transition-metal-based catalytic systems have been developed for related transformations.

Rhodium-Catalyzed Hydrogenation: A prominent strategy is the asymmetric hydrogenation of α-dehydroamino ketones or related enamides. Using chiral rhodium catalysts, such as those employing DuanPhos or QuinoxP* ligands, allows for the highly enantioselective reduction of a carbon-carbon double bond to establish the chiral center, affording the desired chiral α-amino ketones in high yields and with excellent enantioselectivities (up to 99% ee). nih.govacs.org

Palladium-Catalyzed Arylation: Another powerful method involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids. nih.govrsc.org A chiral palladium(II) complex can effectively catalyze this transformation, providing a direct route to acyclic α-amino ketones with high stereocontrol. nih.govresearchgate.net

Other Catalytic Systems: Other notable methods include the N-H insertion of carbamates into α-diazo ketones, co-catalyzed by an achiral rhodium complex and a chiral spiro phosphoric acid, which proceeds with very short reaction times and high enantioselectivity. rsc.org Additionally, silver-based chiral catalysts have been shown to be effective for enantioselective aldol (B89426) additions to α-ketoesters, a related transformation for creating chiral tertiary alcohols. nih.gov

Table 2: Overview of Asymmetric Catalytic Methods for Chiral α-Amino Ketone Synthesis
Catalytic SystemReaction TypeSubstrateKey Features
Rhodium/DuanPhosAsymmetric Hydrogenationα-Dehydroamino KetoneHigh yields and excellent enantioselectivities (up to 99% ee). nih.gov
Rhodium/QuinoxP*Asymmetric Hydrogenationβ-Keto-γ-acetal EnamideMild conditions, high chemoselectivity, up to 99% ee. acs.org
Chiral Palladium(II) ComplexAsymmetric Arylationα-Keto Imine PrecursorDirect synthesis of acyclic α-amino ketones. nih.govrsc.org
[Rh₂(TFA)₄] / Chiral SPAN-H Insertionα-Diazo KetoneExtremely fast reactions (1 min), up to 98% ee. rsc.org

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been set, the auxiliary is removed and can often be recovered.

Oxazolidinones (Evans Auxiliaries): Evans oxazolidinones are widely used chiral auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with an electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Sulfinamide-Based Auxiliaries: Chiral N-tert-butanesulfinyl imines, derived from α-halo ketones, serve as excellent precursors for the asymmetric synthesis of α-amino ketones. rsc.org The sulfinyl group directs the nucleophilic addition to the imine, and subsequent hydrolysis and deprotection steps yield the chiral α-amino ketone. rsc.org

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: This specialized chiral auxiliary can be used in the presence of nickel(II) to facilitate the isomerization of racemic α-amino acids, yielding optically pure (S)-amino acids after hydrolysis. tcichemicals.com This principle of dynamic kinetic resolution can be applied to the synthesis of various chiral amino acid derivatives.

One-Pot Reaction Sequences and Tandem Processes

One-pot and tandem reactions enhance synthetic efficiency by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates. nih.gov While a dedicated one-pot synthesis for Tert-butyl (2-oxo-2-phenylethyl)carbamate is not extensively documented, related strategies demonstrate the feasibility of such an approach.

A highly relevant example is the one-pot tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection using a combination of Boc₂O and sodium triacetoxyborohydride (STAB). nih.gov This procedure efficiently yields N-Boc protected secondary amines and showcases the potential for combining amine synthesis and protection in a single step. nih.gov

A hypothetical one-pot synthesis of the title compound could be envisioned starting from 2-bromoacetophenone (B140003). The reaction with a suitable nitrogen source (like ammonia or a protected equivalent) followed by the in-situ addition of di-tert-butyl dicarbonate could, in principle, yield the final product. However, controlling the chemoselectivity and preventing side reactions, such as over-alkylation, would be a significant challenge requiring careful optimization. Other one-pot procedures for synthesizing different types of carbamates have also been successfully developed, further supporting the potential for creating a streamlined synthesis for this specific α-amino ketone derivative. organic-chemistry.org

Cascade Cyclization-Isomerization Reactions Involving tert-Butyl Carbamates

Cascade reactions, also known as tandem or domino reactions, are a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. While specific examples of cascade cyclization-isomerization reactions leading directly to this compound are not extensively documented, the principles can be illustrated through related transformations involving tert-butyl carbamates.

One such example is the cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. This process involves the initial formation of an oxazolone, followed by a 1,2-addition at the aldehyde, and culminates in the formation of an isobenzofuran via a 5-exo-dig cyclization nih.gov. This demonstrates the potential of using carbamate-protected amino acid precursors in cascade sequences to generate complex heterocyclic structures. The key to these reactions is the strategic placement of reactive functional groups that can undergo sequential transformations under a single set of reaction conditions.

The following table outlines a conceptual cascade reaction based on known chemical transformations that could theoretically lead to derivatives of this compound.

Reaction Stage Description Key Intermediates
Initial CondensationReaction of a protected amino acid with an activated carbonyl compound.Oxazolone intermediate
Nucleophilic AttackIntramolecular or intermolecular attack of a nucleophile on a pendant functional group.Acyclic addition product
CyclizationRing-forming reaction to generate a heterocyclic core.Cyclized intermediate
Isomerization/RearrangementSubsequent rearrangement to afford the final, stable product.Aromatized or rearranged derivative

Multicomponent Reactions Incorporating the (2-oxo-2-phenylethyl) Moiety

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. The Mannich reaction is a classic example of a three-component reaction that is widely used for the synthesis of β-aminoketones, the structural class to which this compound belongs oarjbp.com.

The direct synthesis of N-Boc protected β-aminoketones via a multicomponent Mannich reaction is a highly attractive and efficient strategy. This can be achieved by reacting a ketone, an aldehyde, and a source of ammonia or a primary amine, followed by in-situ protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O). Alternatively, N-Boc protected α-amido sulfones can be used as stable precursors to N-Boc imines, which then react with enolizable ketones in the presence of an organocatalyst nih.gov.

An organocatalytic asymmetric Mannich-type reaction has been developed using N-tert-butoxycarbonyl- (N-Boc) protected α-amido sulfones with various malonates and β-ketoesters. This method proceeds under mild, phase-transfer conditions and avoids the isolation of the unstable N-Boc imines nih.gov.

The table below summarizes representative examples of multicomponent reactions for the synthesis of β-aminoketones, highlighting the versatility of this approach.

Ketone Aldehyde Amine Source Catalyst/Conditions Product Type Yield (%)
AcetophenoneBenzaldehydeAnilineChalcogenide (1 mol%), solvent-freeβ-aminoketone91-94 nih.gov
CyclohexanoneBenzaldehydeAnilineOrganoantimony(III) fluoride, waterβ-aminoketone98 nih.gov
AcetophenoneAryl aldehydesAryl aminesFe₃O₄@PEG-SO₃H, ethanol, RTβ-aminoketoneHigh nih.gov
Various KetonesAldehydesN-Boc-α-amido sulfonesPhase-transfer catalyst, mild conditionsN-Boc-β-aminoketoneGood nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, this involves the use of environmentally benign solvents, solvent-free conditions, and efficient, recyclable catalysts.

Solvent-Free and Aqueous Reaction Environments

The Mannich reaction for the synthesis of β-aminoketones has been successfully performed under solvent-free conditions, often with high yields and stereoselectivity nih.gov. For instance, the reaction of acetophenone, aryl aldehydes, and aniline can be carried out without a solvent, catalyzed by a chalcogenide, to afford β-aminoketones in excellent yields nih.gov. Zirconium oxychloride has also been shown to efficiently catalyze the direct, solvent-free Mannich reaction of aldehydes, anilines, and ketones organic-chemistry.org.

Aqueous reaction media offer an environmentally friendly alternative to volatile organic solvents. The three-component Mannich reaction of benzaldehyde, cyclohexanone, and aniline has been conducted in water using a Brønsted acid-surfactant catalyst, resulting in high yields of the corresponding Mannich adduct nih.gov. The N-Boc protection of amines, a key step in the synthesis of the title compound, can also be performed under aqueous conditions .

The following table presents examples of green synthetic approaches for reactions relevant to the synthesis of this compound.

Reaction Type Reactants Conditions Key Advantages
Mannich ReactionAcetophenone, Benzaldehyde, AnilineSolvent-free, Chalcogenide catalystHigh yield, atom economy, reduced waste nih.gov
Mannich ReactionAldehydes, Anilines, KetonesSolvent-free, ZrOCl₂·8H₂O catalystRecyclable catalyst, good stereoselectivity researchgate.net
Mannich ReactionCyclohexanone, Benzaldehyde, AnilineWater, Brønsted acid-surfactantUse of benign solvent, high yield nih.gov
N-Boc Protection2-Aminoacetophenone, Boc₂OWater/Acetone, No catalystEnvironmentally friendly, catalyst-free

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of this compound and its analogs, various catalytic systems have been developed to improve reaction rates, yields, and stereoselectivity, while often allowing for catalyst recycling.

Heterogeneous solid acid catalysts, such as Amberlite-IR 120, have been employed for the N-Boc protection of amines under solvent-free conditions. These catalysts can be easily separated from the reaction mixture by simple filtration and reused over several cycles without significant loss of activity . Similarly, mesoporous silica phenylsulfonic acid (SBA-15-Ph-SO₃H) has been reported as a recyclable and heterogeneous solid acid nanocatalyst for the chemoselective N-Boc protection of a wide range of amines under solvent-free conditions at room temperature researchgate.net.

In the context of the Mannich reaction, various nanocatalysts, such as nanomagnetic Fe₃O₄@Qs/Ni(II) and Fe₃O₄@PEG-SO₃H, have been utilized to promote the synthesis of β-aminoketones in green solvents like ethanol at room temperature nih.gov. These catalysts are easily separable and can be recycled with high efficiency. Organocatalysts, such as those derived from cinchona alkaloids, have been successfully applied in the asymmetric Mannich reaction to produce chiral N-Boc protected β-aminoketones with high enantioselectivity nih.gov.

The table below highlights some of the catalytic systems used in the synthesis of N-Boc protected amines and β-aminoketones, emphasizing their green credentials.

Catalyst Reaction Conditions Selectivity/Efficiency Recyclability
Amberlite-IR 120N-Boc ProtectionSolvent-free, RTHigh yields (up to 99%)Yes, used over four runs
SBA-15-Ph-SO₃HN-Boc ProtectionSolvent-free, RTExcellent yields, short reaction timesYes, reused for ten cycles researchgate.net
Fe₃O₄@PEG-SO₃HMannich ReactionEthanol, RTHigh yieldsYes nih.gov
Cinchona-derived squaramideAsymmetric Mannich ReactionMild conditionsHigh enantioselectivityNot specified rsc.org
Zirconium oxychlorideMannich ReactionSolvent-free, RTGood to excellent stereoselectivityYes researchgate.net

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Oxo 2 Phenylethyl Carbamate

Reaction Pathway Elucidation in Carbamate (B1207046) Transformations

The transformation of Tert-butyl (2-oxo-2-phenylethyl)carbamate is significantly influenced by the stereoelectronic properties of the tert-butyloxycarbonyl (Boc) protecting group and various intermolecular and intramolecular interactions.

Stereoelectronic Effects of the Boc Group on Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.netmasterorganicchemistry.com Its steric bulk and electronic properties play a crucial role in directing the reactivity of the carbamate. The Boc group's stability under many conditions, yet facile removal with acids, makes it a versatile tool. researchgate.net

The carbamate functional group, a hybrid of an amide and an ester, possesses chemical reactivity comparable to both. nih.gov This "amide-ester" combination contributes to the chemical stability of carbamates, which arises from resonance between the amide and carboxyl groups. nih.gov The carbamate moiety can exist as cis and trans isomers due to a pseudo double bond character in the C-N bond, with the energy difference between the isomers being small. nih.gov The ratio of these isomers can be influenced by factors such as pH and temperature. nih.gov

Stereoelectronic effects, which involve the interplay of steric and electronic factors, can dictate the preferred reaction pathways. For instance, in intramolecular reactions, the geometry of the transition state is critical. Reactions that proceed through a more geometrically favorable transition state are generally preferred.

Intermolecular and Intramolecular Interactions Influencing Reaction Outcomes

Both intermolecular and intramolecular interactions significantly shape the outcomes of reactions involving carbamates. Carbamates can act as both hydrogen bond donors and acceptors, allowing them to participate in various non-covalent interactions. nih.gov These interactions can influence the conformation of the molecule and the accessibility of reactive sites.

In the context of cycloaddition reactions, for example, the formation of specific stereoisomers can be rationalized by considering secondary orbital interactions that stabilize the transition state. mdpi.com The presence of different functional groups on the reacting partners can lead to a variety of electronic and steric interactions that control the regioselectivity and stereoselectivity of the reaction.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics provides valuable insights into the rate of a chemical reaction and the factors that influence it. For instance, in Diels-Alder reactions involving a derivative of this compound, it has been observed that cycloadditions with electron-deficient dienophiles proceed faster than those with electron-rich dienophiles. researchgate.netnih.gov

Kinetic studies can help to elucidate the reaction mechanism by determining the order of the reaction with respect to each reactant. For example, by varying the concentration of the reactants and monitoring the reaction rate, it is possible to determine whether a reaction is unimolecular or bimolecular. nih.gov In one study, the dimerization of a pyran-2-one derivative was confirmed to be a bimolecular process, while its cycloaddition with a dienophile in large excess behaved as a de facto unimolecular reaction. nih.gov

Thermodynamic considerations, on the other hand, determine the position of equilibrium and the relative stability of reactants and products. The formation of a thermodynamically more stable product can be a driving force for a particular reaction pathway.

Catalytic Mechanisms in this compound Functionalization

Catalysis plays a pivotal role in the functionalization of carbamates, enabling a wide range of transformations with high efficiency and selectivity. Transition metal catalysts, in particular, have been extensively employed in these reactions.

Rhodium-Catalyzed Nitrene Transfer Reactions of Carbamates

Rhodium(II) carboxylate complexes are effective catalysts for nitrene transfer reactions from primary carbamates. snnu.edu.cn These reactions typically involve the in situ generation of an iminoiodinane from the carbamate in the presence of an oxidant like phenyliodine diacetate (PhI(OAc)₂). snnu.edu.cn The rhodium catalyst then facilitates the transfer of the nitrene equivalent to a C-H bond or a C=C double bond.

The mechanism of rhodium-catalyzed C-H amination is proposed to proceed through a concerted, asynchronous C-H insertion pathway. nih.gov The choice of the rhodium catalyst and its ligands can significantly influence the chemoselectivity and stereoselectivity of the reaction. nih.govnih.gov For instance, the use of chiral dirhodium carboxylate catalysts has enabled the development of enantioselective nitrene transfer reactions. nih.gov

In some cases, the addition of a base like magnesium oxide (MgO) is crucial for achieving high yields, as it scavenges the acetic acid byproduct that can deactivate the catalyst. snnu.edu.cn

Transition Metal-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. The amidation of aryl halides with tert-butyl carbamate, for instance, can be achieved using a palladium catalyst in the presence of a suitable base. researchgate.net The choice of ligand for the palladium catalyst is critical for achieving high catalytic activity. researchgate.net

These cross-coupling strategies provide a direct method for the synthesis of N-aryl carbamates, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Reactivity and Derivatization of Tert Butyl 2 Oxo 2 Phenylethyl Carbamate

Transformations at the Carbonyl Group

The ketone carbonyl group is a primary site for synthetic modifications, susceptible to attack by various nucleophiles and amenable to reduction and oxidation reactions.

The electrophilic carbon of the carbonyl group in tert-butyl (2-oxo-2-phenylethyl)carbamate readily undergoes nucleophilic addition. openstax.org This reaction typically proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. openstax.org A wide array of nucleophiles, both negatively charged and neutral, can participate in this transformation. openstax.org

Condensation reactions, such as those with primary amines or their derivatives, can lead to the formation of imines. These reactions are often catalyzed by acid. However, a notable reaction of the deprotected form of this compound, 2-aminoacetophenone (B1585202), is self-condensation under certain conditions to yield quinoline (B57606) derivatives. rsc.org Similarly, related structures like 2-hydroxy-2'-aminoacetophenone can undergo condensation to form dihydropyrazines, highlighting the potential for intramolecular or self-reactive pathways once the amine is deprotected. researchgate.net

The carbonyl group can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, converting aldehydes and ketones to their corresponding alcohols efficiently. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com For α-ketoamides, which are structurally similar, diastereoselective reductions with sodium borohydride have been reported, suggesting that chiral control is possible in these systems. rsc.org

Table 1: Representative Reduction of Ketones

Reagent Product Type General Reference
Sodium Borohydride (NaBH₄) Secondary Alcohol masterorganicchemistry.com

Oxidation of the α-carbon adjacent to the ketone is also a possible transformation. For instance, direct asymmetric α-oxidation of ketones can be achieved using molecular oxygen in the presence of an amino acid catalyst, though specific examples for this compound are not prevalent. capes.gov.br

Reactions Involving the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. organic-chemistry.org

The most common method for the removal of a Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. fishersci.co.uk The reaction is typically rapid and occurs at room temperature. fishersci.co.uk

However, for substrates containing acid-sensitive functional groups, several milder, non-acidic, or metal-free deprotection methods have been developed. These alternative strategies enhance the synthetic utility of the Boc protecting group.

Table 2: Selected N-Deprotection Strategies for Boc-Amines

Reagent/Condition Description Key Features Reference(s)
Trifluoroacetic Acid (TFA) Standard strong acid cleavage. Fast, efficient, common laboratory practice. fishersci.co.uk
Aqueous Phosphoric Acid An effective and environmentally benign reagent. Tolerates CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers. organic-chemistry.orgorganic-chemistry.org
Tris(4-bromophenyl)aminium Radical Cation (Magic Blue) / Triethylsilane A catalytic, metal-free protocol. Mild conditions, suitable for structurally diverse and sensitive compounds. acs.orgacs.org
Aqueous Methanolic Potassium Carbonate A basic condition suitable for certain N-Boc heteroarenes. Mild, particularly effective for substrates with electron-withdrawing groups. researchgate.net

Once the Boc group is removed to liberate the primary amine (2-aminoacetophenone), this nucleophilic amine can undergo a variety of derivatization reactions.

Alkylation: The resulting amine can be alkylated to form secondary or tertiary amines. While the direct N-alkylation of similar structures like 2-aminothiophenes can be challenging, methods using mild bases such as cesium carbonate have been developed to facilitate this transformation. nih.gov Reductive amination is another powerful method for achieving selective alkylation. nih.gov

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or activated esters to form amides. This is a fundamental transformation in peptide synthesis and the synthesis of various pharmacologically active molecules. nih.gov For example, after deprotection, the resulting 2-aminoacetophenone can be coupled with a variety of carboxylic acids to introduce new functionalities.

Reactivity of the Phenyl Substituent

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the nature of the substituent attached to the ring, which in this case is the -CH₂NHBoc-C(=O)- group.

The acetyl group (part of the phenacyl moiety) is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. automate.video This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609) itself. automate.video Any electrophilic attack is directed to the meta position to avoid placing a positive charge on the carbon adjacent to the electron-withdrawing carbonyl.

The entire -CH₂(NHBoc)C(=O)- substituent is strongly electron-withdrawing and deactivating. Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring of this compound are expected to be slow and require forcing conditions. google.comresearchgate.net When substitution does occur, it will overwhelmingly favor the meta positions.

Electrophilic Aromatic Substitutions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of one of the hydrogen atoms. The directing influence of the substituents on the ring determines the position of the incoming electrophile.

Reaction Reagents Typical Products
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives
HalogenationX₂/FeX₃ (X=Cl, Br)Halo-substituted derivatives
Friedel-Crafts AcylationRCOCl/AlCl₃Acyl-substituted derivatives
Friedel-Crafts AlkylationRCl/AlCl₃Alkyl-substituted derivatives

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions have been widely applied in the synthesis of pharmaceuticals, natural products, and materials. libretexts.org The presence of a halide or triflate group on the phenyl ring of a derivative of this compound would make it a suitable substrate for a variety of palladium-catalyzed coupling reactions.

Common palladium-catalyzed coupling reactions include the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. libretexts.orgmit.edu For instance, a bromo-substituted derivative could undergo a Suzuki coupling with a boronic acid to form a biaryl structure. Similarly, a Heck reaction with an alkene could introduce a new carbon-carbon double bond. mit.edu

The Buchwald-Hartwig amination is particularly noteworthy for its ability to form carbon-nitrogen bonds, which are prevalent in many biologically active compounds. libretexts.org This reaction could be used to couple an aryl halide derivative with an amine. The choice of phosphine (B1218219) ligand is often crucial for the success of these reactions, with bulky, electron-rich ligands like tri-tert-butylphosphine (B79228) proving effective in many cases. mit.edu

Reaction Coupling Partner Catalyst System (Example) Bond Formed
Suzuki CouplingOrganoboron reagentPd(OAc)₂/Phosphine ligandC-C
Heck CouplingAlkenePd(OAc)₂/Phosphine ligandC-C
Stille CouplingOrganotin reagentPd(PPh₃)₄C-C
Buchwald-Hartwig AminationAminePd₂(dba)₃/Phosphine ligandC-N

Heterocyclic Annulation and Cycloaddition Reactions

The reactive keto-methylene portion of this compound is a key feature that enables its participation in various cyclization reactions to form heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a vast number of natural products and synthetic drugs.

Synthesis of Oxazole (B20620) Derivatives

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The α-aminoketone moiety within this compound is a classic precursor for the synthesis of oxazoles. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of an α-acylaminoketone. In this case, the Boc-protected amine would first need to be acylated, followed by cyclization and dehydration, typically under acidic conditions, to yield the corresponding oxazole derivative.

Formation of Quinoxaline (B1680401) Scaffolds

Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine (B50134) ring. nih.gov They are generally synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov this compound, after appropriate modification, can serve as the dicarbonyl equivalent. For instance, oxidation of the methylene (B1212753) group adjacent to the ketone could generate a 1,2-dicarbonyl species, which can then be condensed with an ortho-phenylenediamine to form a quinoxaline ring. The resulting quinoxaline would bear a substituent derived from the original carbamate (B1207046) side chain, offering a route to functionalized quinoxaline derivatives. These compounds are known to exhibit a broad range of biological activities. nih.gov

Derivatization to Triazole-Containing Compounds

Triazoles are five-membered rings with three nitrogen atoms. The synthesis of triazole derivatives often involves cycloaddition reactions. While direct involvement of the parent compound is less common, its derivatives can be utilized. For example, the ketone could be converted to an alkyne. This alkyne-functionalized intermediate could then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with an azide (B81097) to form a 1,2,3-triazole. Alternatively, the ketone could be transformed into a nitrile oxide, which could then participate in a 1,3-dipolar cycloaddition with an alkene or alkyne to generate different isomeric triazoles.

Diels-Alder Reactivity in Related Boc-Protected Pyranones as "Chameleon Dienes"

While not a direct reaction of this compound itself, the Boc-protected amino group is a key feature in a related class of compounds, 5-(BocNH)-2(H)-pyran-2-ones, which exhibit "chameleon" behavior in Diels-Alder reactions. nih.govnih.govresearchgate.net These pyranones can react with both electron-rich and electron-deficient dienophiles. nih.govnih.govresearchgate.net The presence of the electron-donating Boc-carbamate group at the 5-position makes the diene ambident, capable of undergoing efficient cycloadditions regardless of the electronic nature of the dienophile. nih.govnih.govresearchgate.net However, the reaction is faster with electron-deficient dienophiles. nih.govnih.govresearchgate.net This is a notable example of how a Boc-protected amine can influence the reactivity of a diene system, a concept that could potentially be extended to more complex systems derived from this compound. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely used in the synthesis of complex natural products. nih.govnih.govresearchgate.net

Diene Dienophile Type Reactivity
5-(BocNH)-2(H)-pyran-2-oneElectron-deficientFaster reaction rate
5-(BocNH)-2(H)-pyran-2-oneElectron-richSlower reaction rate

Advanced Spectroscopic and Structural Characterization of Tert Butyl 2 Oxo 2 Phenylethyl Carbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Tert-butyl (2-oxo-2-phenylethyl)carbamate, ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each atom, while more advanced techniques reveal connectivity and conformational details.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group will produce a prominent singlet, typically integrating to nine protons, in the upfield region around 1.5 ppm. chemicalbook.com The methylene (B1212753) protons (-CH2-) adjacent to the carbonyl group and the nitrogen atom are expected to appear as a doublet around 4.5-5.5 ppm, with the coupling arising from the adjacent N-H proton. The aromatic protons of the phenyl ring will resonate in the downfield region, typically between 7.4 and 8.0 ppm. nih.gov The exact pattern will depend on the substitution, but for an unsubstituted phenyl ring, one would expect multiplets corresponding to the ortho, meta, and para protons. nih.gov The carbamate (B1207046) proton (-NH-) signal can be broad and its chemical shift is variable, often appearing between 5.0 and 7.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The phenyl group will exhibit several signals in the aromatic region (127-135 ppm), with the carbon attached to the carbonyl group appearing furthest downfield in this group. nih.gov The carbonyl carbon of the ketone (C=O) is highly deshielded and will appear significantly downfield, expected around 194 ppm. nih.gov The carbamate carbonyl carbon is also deshielded, resonating at approximately 155-156 ppm. mdpi.com The quaternary carbon of the tert-butyl group typically appears around 80 ppm, while the methyl carbons of this group will be found in the aliphatic region, near 28 ppm. mdpi.comchemicalbook.com The methylene carbon (-CH2-) would be expected in the 45-55 ppm range.

Predicted NMR Data for this compound
Assignment¹H NMR Predicted Chemical Shift (δ, ppm)¹³C NMR Predicted Chemical Shift (δ, ppm)
-C(CH₃)₃~1.5 (s, 9H)~28
-C(CH₃)₃-~80
-NH-CH₂-~4.5-5.5 (d, 2H)~45-55
-NH-~5.0-7.0 (br s, 1H)-
-C₆H₅ (aromatic)~7.4-8.0 (m, 5H)~127-135
Carbamate C=O-~155
Ketone C=O-~194

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton couplings. A key correlation would be observed between the carbamate N-H proton and the adjacent methylene (-CH2-) protons, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the methylene proton signal at ~4.5-5.5 ppm would show a cross-peak to the methylene carbon signal at ~45-55 ppm. wikipedia.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular backbone. For instance, HMBC would show correlations from the methylene protons to both the ketone and carbamate carbonyl carbons, confirming the central fragment of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help in determining stereochemistry and conformational preferences. nih.gov

The carbamate C-N bond has a significant partial double-bond character, which leads to restricted rotation. nih.gov This restriction can result in the presence of two distinct conformers, or rotamers (often termed syn and anti), which may interconvert slowly on the NMR timescale. acs.orgnd.edu

Dynamic NMR (DNMR) studies, typically involving variable-temperature ¹H NMR spectroscopy, can be used to investigate this phenomenon. acs.orgresearchgate.net At low temperatures, the interconversion between rotamers slows down, and separate signals for each rotamer may be observed. nd.edu As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. nd.eduresearchgate.net The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. acs.org For primary carbamates, these barriers are typically in the range of 12-14 kcal/mol, and are sensitive to the solvent used. acs.orgresearchgate.net The presence of different rotameric forms can complicate NMR spectra at room temperature, sometimes leading to broadened peaks. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. uva.nl For this compound, the molecular formula is C13H17NO3. uni.lunih.govbldpharm.com The theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental composition.

HRMS Data for this compound
Molecular FormulaC₁₃H₁₇NO₃
Theoretical Monoisotopic Mass235.12084 g/mol
Expected [M+H]⁺ Adduct236.12813 m/z
Expected [M+Na]⁺ Adduct258.11007 m/z

Predicted adduct values provide reference points for experimental HRMS data. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture via liquid chromatography and then detects and identifies them using mass spectrometry. nih.gov It is routinely used to assess the purity of a sample and confirm the identity of the target compound. nih.gov

In the analysis of this compound, LC would separate the main compound from any starting materials, byproducts, or impurities. The resulting chromatogram would show a primary peak at a specific retention time. The mass spectrometer coupled to the LC would provide the mass spectrum for the compound eluting at that retention time. A key consideration for Boc-protected amines is their potential instability in the mass spectrometer's ion source, where they can undergo thermal degradation or McLafferty rearrangement, leading to the loss of the tert-butyl group or the entire Boc protecting group. nih.govresearchgate.netchemicalforums.com Therefore, while the primary molecular ion [M+H]⁺ is expected, observing fragment ions corresponding to the loss of isobutene (C4H8) or the entire Boc group can also serve as evidence for the compound's structure. chemicalforums.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to the vibrations of specific chemical bonds.

Key functional groups and their expected IR absorption ranges include:

N-H Stretching: The N-H bond in the carbamate group typically exhibits a stretching vibration in the range of 3400-3200 cm⁻¹.

C=O Stretching (Amide I): The carbonyl group of the carbamate shows a strong absorption band, commonly referred to as the Amide I band, in the region of 1750-1680 cm⁻¹.

C=O Stretching (Ketone): The ketonic carbonyl group directly attached to the phenyl ring absorbs in the range of 1700-1680 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the carbamate linkage is typically observed between 1350-1200 cm⁻¹.

C-O Stretching: The C-O bonds of the carbamate and the tert-butyl group give rise to stretching vibrations in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl group shows characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ range.

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-HStretch3400-3200
C=O (Carbamate)Stretch (Amide I)1750-1680
C=O (Ketone)Stretch1700-1680
C-NStretch1350-1200
C-OStretch1300-1000
Aromatic C-HStretch> 3000
Aromatic C=CStretch1600-1450

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of derivatives of this compound, such as 2-oxo-2-phenylethyl diisopropylcarbamate, reveals crucial structural details. researchgate.netnih.gov In the crystal structure of this related compound, the carbamate functional group is essentially planar. nih.gov The benzoyl group is also planar, and these two planes are oriented nearly perpendicular to each other, with a dihedral angle of approximately 88.97(5)°. nih.gov The bond lengths within the carbamate moiety, specifically the C3-N1 and C3-O2 bonds, are observed to be shorter than typical single bonds, indicating partial double-bond character. nih.gov

In the solid state, molecules are often connected through weak C-H···O hydrogen bonds, forming supramolecular structures such as infinite layers. researchgate.netnih.gov

Table 2: Selected Crystallographic Data for a Derivative, 2-oxo-2-phenylethyl diisopropylcarbamate

ParameterValueReference
Chemical FormulaC₁₅H₂₁NO₃ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)18.4574 (8) researchgate.net
b (Å)5.7020 (2) researchgate.net
c (Å)14.8058 (6) researchgate.net
β (°)113.468 (1) researchgate.net
Volume (ų)1429.33 (10) researchgate.net
Z4 researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density. The resulting Hirshfeld surface provides a graphical representation of the close contacts between neighboring molecules.

Chiral Chromatography (e.g., HPLC, UPLC) for Enantiomeric Purity Assessment

When a chiral center is present in the molecule, as in the case of (S)-tert-Butyl (2-oxo-1-phenylethyl)carbamate, it is crucial to determine the enantiomeric purity. bldpharm.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is the primary method for separating and quantifying enantiomers. bldpharm.combldpharm.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based chiral columns are commonly employed for the separation of various chiral compounds, including derivatives of dihydropyridine (B1217469) and arylpropionic acid. mdpi.com The choice of the mobile phase, which can be a normal-phase or reversed-phase solvent system, is also critical for achieving optimal separation. mdpi.com The development of efficient chiral separation methods is essential for the synthesis and quality control of enantiomerically pure compounds.

Computational and Theoretical Studies on Tert Butyl 2 Oxo 2 Phenylethyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Prediction of Spectroscopic Parameters (NMR, IR)

Similarly, there is a lack of published research on the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for tert-butyl (2-oxo-2-phenylethyl)carbamate using DFT calculations. Theoretical predictions of NMR chemical shifts and IR vibrational frequencies can be instrumental in the structural elucidation and characterization of novel compounds, but no such data is available for the target molecule.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of their interconversion. A search for MD simulation studies specifically targeting this compound did not yield any results. Therefore, information regarding its conformational flexibility and the relative energies of different conformers remains undetermined from a computational standpoint.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that can help predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energies and shapes of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. No specific FMO analysis for this compound has been reported in the scientific literature. Consequently, quantitative data on its HOMO-LUMO gap, which is a critical parameter for assessing chemical reactivity and stability, is not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis can offer deep insights into hyperconjugative interactions and charge delocalization, which are fundamental to understanding molecular stability and reactivity. A review of existing research shows no evidence of NBO analysis having been performed on this compound.

Chiroptical Properties Prediction

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Computational chemistry provides powerful tools for predicting chiroptical properties, which are the differential interaction of a chiral substance with left and right circularly polarized light. By comparing theoretically predicted spectra with experimental data, the absolute configuration of a molecule like this compound can be determined.

Time-Dependent DFT (TD-DFT) for Electronic Circular Dichroism (ECD) Spectra

Time-Dependent Density Functional Theory (TD-DFT) has become a primary method for the calculation of Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.netcore.ac.uk ECD spectroscopy is a form of UV-Visible spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint of a molecule's three-dimensional structure.

The standard approach for predicting the ECD spectrum of a flexible molecule such as this compound involves several key steps:

Conformational Analysis: The molecule's flexibility, primarily due to rotation around single bonds, means it can exist as a mixture of different conformers in solution. A thorough conformational search is performed using methods like molecular mechanics (e.g., MMFF94) to identify all low-energy conformers. nih.gov

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G*). nih.govcore.ac.uk This step provides accurate three-dimensional structures and relative energies for each conformer.

TD-DFT Calculations: For each optimized conformer, the vertical excitation energies, oscillator strengths (for the UV-Vis spectrum), and rotatory strengths (for the ECD spectrum) are calculated using TD-DFT. The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of diffuse functions in the basis set are crucial for obtaining accurate results. nih.govacs.org

Spectral Simulation: The final ECD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population calculated from their relative free energies. nih.gov The calculated transitions are typically broadened with a Gaussian function to simulate the experimental spectrum.

By comparing the simulated ECD spectrum with the experimentally measured one, the absolute configuration can be confidently assigned. A good match between the signs and positions of the Cotton effects of the calculated spectrum for one enantiomer (e.g., the S-enantiomer) and the experimental spectrum validates that assignment.

While this methodology is well-established, a literature search did not yield specific TD-DFT calculations for the ECD spectrum of this compound. However, the principles described are directly applicable. A hypothetical output from such a calculation for a single conformer is presented below to illustrate the nature of the data generated.

Table 1: Hypothetical TD-DFT Calculated Excitation Parameters for a Conformer of (S)-Tert-butyl (2-oxo-2-phenylethyl)carbamate

Excitation Number Wavelength (nm) Excitation Energy (eV) Oscillator Strength (f) Rotatory Strength (R) [10⁻⁴⁰ cgs]
1 285 4.35 0.012 +15.7
2 243 5.10 0.250 -45.2

Calculation of Optical Rotations

Optical Rotation (OR) is another key chiroptical property used to characterize chiral compounds. It measures the angle by which a plane of polarized light is rotated when passing through a sample. The specific rotation, [α], is a standardized measure of this property. Like ECD, the sign and magnitude of the optical rotation can be predicted using computational methods, most notably TD-DFT. nih.govacs.orgacs.org

The accuracy of the calculated optical rotation is highly sensitive to the molecular geometry, the level of theory, the basis set, and the inclusion of solvent effects. nih.gov For flexible molecules, accurately accounting for the contribution of all significant conformers is paramount for achieving agreement with experimental values. nih.gov

As with ECD, no specific published calculations of the optical rotation for this compound were found in the reviewed literature. The table below illustrates how calculated data would be presented and compared with experimental findings for a generic chiral molecule.

Table 2: Example of Calculated vs. Experimental Optical Rotation for a Chiral Molecule

Conformer Relative Free Energy (kcal/mol) Boltzmann Population (%) Calculated [α]D (deg) Weighted [α]D (deg)
1 0.00 65.2 +110.5 +72.1
2 0.85 21.5 -25.0 -5.4
3 1.50 13.3 +40.2 +5.3
Total Predicted [α]D +72.0

| Experimental [α]D | | | | +68.5 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the detailed pathways of chemical reactions. dergipark.org.tr By mapping the potential energy surface of a reaction, researchers can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. diva-portal.orgnih.gov The transition state is the highest energy point along the reaction coordinate and understanding its structure and energy (the activation energy) is key to understanding reaction rates and selectivity. wikipedia.orglibretexts.org

A computational study of a reaction involving this compound would typically involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any potential intermediates.

Transition State Searching: Using specialized algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Frequency Analysis: Calculation of vibrational frequencies to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species. nih.gov

Such studies could provide invaluable insights into various potential reactions of this compound, such as the mechanism of its synthesis, nucleophilic attack at the carbonyl carbon, or the acidic or basic hydrolysis of the carbamate (B1207046) group.

Despite the power of these methods, a thorough review of the scientific literature did not reveal any specific computational studies focused on the reaction mechanisms or transition states of this compound. Research on related carbamates and N-acyl compounds exists, but direct data for the title compound is not available. researchgate.netacs.orgnih.gov A hypothetical data table for a reaction step is provided to show the type of information such a study would yield.

Table 3: Hypothetical DFT Data for a Reaction Transition State

Species Description Relative Energy (kcal/mol) Key Bond Distance (Å) Imaginary Frequency (cm⁻¹)
Reactants Starting Materials 0.0 N/A N/A
TS1 Transition State 1 +22.5 C-Nu = 2.15 -350
INT1 Intermediate 1 -5.2 C-Nu = 1.54 N/A

Applications of Tert Butyl 2 Oxo 2 Phenylethyl Carbamate As a Versatile Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

The strategic placement of the ketone and protected amine in tert-butyl (2-oxo-2-phenylethyl)carbamate allows for its integration into multi-step synthetic pathways aimed at producing pharmaceutically relevant compounds. Its ability to participate in a range of chemical reactions makes it a key component in the synthesis of diverse drug candidates.

Precursor to Lacosamide and Related Analogues

While tert-butyl carbamate (B1207046) (Boc) protecting groups are integral to many synthetic routes for the anticonvulsant drug Lacosamide, the direct use of this compound as a starting material is not prominently documented in the reviewed scientific literature. The established synthesis of Lacosamide typically commences with the amino acid D-serine. In these processes, the amino group of D-serine is protected with a Boc group, followed by O-methylation. The resulting intermediate is then coupled with benzylamine (B48309) to form an amide, which, after deprotection and acetylation, yields Lacosamide. Although this demonstrates the importance of Boc-protected intermediates in the synthesis of Lacosamide, it does not directly involve this compound.

Synthesis of Anti-Tuberculosis Drug Candidates

Based on a review of the available scientific literature, there is no documented evidence of this compound being utilized as a building block in the synthesis of anti-tuberculosis drug candidates.

Intermediate in Anticonvulsant Drug Discovery (Phenylglycinamide Derivatives)

This compound and its derivatives are key intermediates in the synthesis of novel phenylglycinamide derivatives that have shown significant potential as anticonvulsant agents. In a common synthetic approach, Boc-protected phenylglycine is coupled with various substituted piperazine (B1678402) derivatives. This reaction, often facilitated by a coupling agent like carbonyldiimidazole (CDI), results in the formation of a tert-butyl (2-oxo-1-phenyl-2-(4-substituted-piperazin-1-yl)ethyl)carbamate intermediate. nih.govnih.gov

Subsequent removal of the Boc protecting group, typically with an acid such as trifluoroacetic acid (TFA), yields a primary amine. This amine can then be further modified, for example, through acylation with various carboxylic acids or their derivatives, to produce a library of final compounds. nih.gov These derivatives have been evaluated in various in vivo seizure models, such as the maximal electroshock (MES) and 6 Hz tests, demonstrating their potential as broad-spectrum anticonvulsants. nih.govnih.gov

Synthesis of Phenylglycinamide Anticonvulsant Candidates
IntermediateReactantKey TransformationResulting Compound TypeReference
Boc-phenylglycineSubstituted PiperazineCDI CouplingTert-butyl (2-oxo-1-phenyl-2-(piperazin-1-yl)ethyl)carbamate nih.govnih.gov
Tert-butyl (2-oxo-1-phenyl-2-(piperazin-1-yl)ethyl)carbamateTrifluoroacetic Acid (TFA)Boc Deprotection2-Amino-1-phenyl-2-(piperazin-1-yl)ethan-1-one nih.govnih.gov
2-Amino-1-phenyl-2-(piperazin-1-yl)ethan-1-oneCarboxylic Acid DerivativeAcylationPhenylglycinamide Derivative nih.gov

Contribution to Antiviral Compound Synthesis (e.g., HCV Inhibitors)

A review of the scientific literature did not yield specific examples of this compound being used in the synthesis of antiviral compounds, including inhibitors of the Hepatitis C virus (HCV).

Building Block for Sulfoximine-Containing Medicinal Compounds

This compound represents a potential building block for the synthesis of sulfoximine-containing medicinal compounds. Sulfoximines are an emerging class of functional groups in drug discovery, valued for their unique physicochemical properties. A key method for their synthesis involves the rhodium-catalyzed transfer of a carbamate to a sulfoxide. nih.gov

This reaction is generally applicable to a range of carbamates and sulfoxides. In this context, this compound could theoretically serve as the carbamate donor. The reaction would involve the transfer of the N-(tert-butoxycarbonyl) group to a sulfoxide, which could then be further elaborated. This approach offers a potential route to incorporate the sulfoximine (B86345) moiety into molecules also featuring a phenacyl group, a common scaffold in medicinal chemistry. nih.govmdpi.com

General Synthesis of Sulfoximine Carbamates
Reactant 1Reactant 2Catalyst/ReagentsProductReference
SulfoxideCarbamate (e.g., tert-butyl carbamate)Rhodium Catalyst, OxidantN-Carbamoyl Sulfoximine nih.gov

Synthesis of Bioactive Heterocyclic Scaffolds

The functional groups within this compound provide opportunities for its use in the construction of various heterocyclic systems. While direct examples utilizing this specific compound are not extensively documented, the reactivity of the alpha-keto carbamate motif is suggestive of its potential in this area.

A closely related compound, tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, has been shown to be a highly effective "chameleon" diene in Diels-Alder reactions. nih.gov It readily undergoes cycloaddition with both electron-rich and electron-deficient dienophiles to produce bicyclic lactones. nih.gov This highlights the utility of the carbamate-substituted backbone in forming complex heterocyclic scaffolds. The alpha-keto functionality in this compound could potentially be exploited in similar cycloaddition or condensation reactions to generate a variety of heterocyclic rings, which are prevalent in many biologically active molecules. nih.gov

Pyrazolone (B3327878) Derivatives

The synthesis of pyrazolone derivatives, a class of compounds known for a wide spectrum of pharmacological activities, typically involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound or its synthetic equivalent. nih.govjocpr.com While direct synthesis from an α-amino ketone like this compound is not a standard method, its structural framework can be chemically manipulated to form suitable precursors. For instance, multi-step synthetic sequences could potentially transform the α-amino ketone into a β-ketoester, which could then undergo the characteristic cyclocondensation with a hydrazine to yield the pyrazolone ring. nih.govbibliomed.org

One common route to pyrazolones involves the reaction of ethyl acetoacetate (B1235776) with hydrazine derivatives. bibliomed.orgnih.gov Another established method is the reaction of chalcones (α,β-unsaturated ketones) with phenylhydrazine. nih.gov A hypothetical pathway could involve the initial conversion of this compound into a suitable 1,3-dicarbonyl synthon before condensation. However, based on available research, the direct application of this specific carbamate as a primary building block for pyrazolones is not extensively documented.

Imidazo-pyridine Systems

The imidazo[1,2-a]pyridine (B132010) skeleton is a prominent scaffold in medicinal chemistry, and its synthesis is a subject of significant research. bio-conferences.orgresearchgate.net A cornerstone of its synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.orgacs.org The phenacyl moiety (2-oxo-2-phenylethyl group) is a key component in this reaction. While this compound itself is not an α-haloketone, it is closely related to phenacyl halides, which are common reactants in this synthesis.

The general mechanism involves the initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. nih.gov Various methodologies have been developed to carry out this transformation, including catalyst-free conditions at moderate temperatures and microwave-assisted protocols to improve efficiency. researchgate.netnih.gov

ReactantsConditionsProductYieldReference
2-Aminopyridine, α-BromoacetophenoneHeat2-Phenylimidazo[1,2-a]pyridineModest researchgate.net
2-Aminopyridine, α-Chloroacetophenone60 °C, no catalyst/solvent2-Phenylimidazo[1,2-a]pyridineHigh researchgate.net
Substituted 2-Aminopyridines, α-HaloketonesNaHCO3, mild conditionsSubstituted Imidazo[1,2-a]pyridinesImproved researchgate.net
2-Aminopyridines, α-HaloketonesMicrowave irradiationImidazo[1,2-a]pyridine derivativesRapid, Efficient researchgate.net

This table presents generalized findings on the synthesis of Imidazo-pyridine systems.

Oxadiazole and Thiadiazole Derivatives

Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a valued heterocycle in drug development, often used as a bioisostere for carbonyl groups. rsc.orgnih.gov A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.govnih.govmdpi.com This provides a plausible pathway for utilizing this compound.

In this synthetic approach, the ketone functionality of the carbamate can undergo condensation with an acylhydrazide, such as benzhydrazide, to form an N-acylhydrazone intermediate. This intermediate can then be subjected to oxidative cyclization using a variety of reagents. Agents like chloramine-T or trichloroisocyanuric acid (TCCA) have been used effectively at ambient temperatures to promote the cyclodehydration, leading to the formation of the stable 1,3,4-oxadiazole ring. nih.gov

PrecursorReagent(s)HeterocycleKey FindingReference(s)
N-acylhydrazoneChloramine-T1,3,4-OxadiazoleEfficient oxidative cyclization. nih.gov
N-acylhydrazoneAcetic Anhydride1,3,4-OxadiazolineCyclization under reflux conditions. nih.gov
Acyl hydrazide, α-bromo nitroalkaneHalonium reagent1,3,4-OxadiazoleDirect formation, avoids diacyl hydrazide intermediate. nih.govrsc.org
N,N′-diacylhydrazinePOCl3, PPA, SOCl21,3,4-OxadiazoleClassical cyclodehydration methods. mdpi.com

This table presents generalized findings on the synthesis of Oxadiazole derivatives.

Thiadiazole Derivatives

Similarly, the 1,3,4-thiadiazole (B1197879) scaffold, which contains the toxophoric –N=C–S– moiety, is a staple in medicinal chemistry. nih.gov The synthesis of these derivatives can be readily achieved from thiosemicarbazide (B42300) precursors. sbq.org.br this compound can serve as the ketone component in the formation of a thiosemicarbazone.

The reaction involves the condensation of the ketone with thiosemicarbazide, typically under mild acidic or basic conditions. The resulting thiosemicarbazone intermediate can then undergo cyclization, usually promoted by a dehydrating agent such as a strong acid (e.g., sulfuric acid) or a Lewis acid, to furnish the 2-amino-5-substituted-1,3,4-thiadiazole ring system. sbq.org.br Alternative methods involve the use of N,N'-diacylhydrazines with a thionating agent like Lawesson's reagent. organic-chemistry.org

PrecursorReagent(s)HeterocycleKey FindingReference(s)
Thiosemicarbazide, Carboxylic AcidDehydrating Agent (e.g., H2SO4)1,3,4-ThiadiazoleNucleophilic attack followed by cyclization and dehydration. sbq.org.br
N,N'-acylhydrazineLawesson's Reagent1,3,4-ThiadiazoleEfficient thionation and cyclization. organic-chemistry.org
ThiosemicarbazoneEDC·HCl or p-TsCl2-Amino-1,3,4-thiadiazoleRegioselective cyclization. organic-chemistry.org
Acylhydrazide, Alkyl 2-amino-2-thioxoacetateAcid catalyst1,3,4-ThiadiazoleOperationally simple, metal-free conditions. organic-chemistry.org

This table presents generalized findings on the synthesis of Thiadiazole derivatives.

Pyrimidine (B1678525) Derivatives

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast number of biologically active compounds. sciencepublishinggroup.comnih.gov A common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dielectrophile with a C-N-C synthon, such as an amidine or guanidine (B92328). nih.gov While this compound is an α-amino ketone and not a 1,3-dicarbonyl compound, it can be elaborated into a suitable precursor.

For instance, the α-methylene group of the carbamate can be activated for condensation with an aldehyde. This would generate an α,β-unsaturated ketone intermediate. Such enones are well-established precursors in pyrimidine synthesis. nih.govnih.gov The subsequent reaction of this newly formed α,β-unsaturated ketone with a nucleophile like guanidine would proceed via a Michael addition, followed by intramolecular cyclization and dehydration, to afford the substituted pyrimidine ring. nih.gov Various synthetic protocols exist, including one-pot, three-component reactions involving a ketone, an aldehyde, and an amidine derivative. organic-chemistry.org

Precursor(s)Reagent(s)ProductKey FindingReference(s)
α,β-Unsaturated Ketone, GuanidineGlacial Acetic AcidPyrimidine derivativeCondensation of uracil (B121893) amino group with propenone carbonyl. nih.gov
Ketone, Aldehyde, AmidineTEMPO, Iron(II)-complexPyrimidine derivativeOperationally simple, regioselective reaction. organic-chemistry.org
Enamine, Triethyl Orthoformate, Ammonium AcetateZnCl2Pyrimidine derivativeSingle-step, three-component coupling. organic-chemistry.org
Ketone, Malononitrile, Thiourea/UreaBall-milling (solvent/catalyst-free)Pyrimidine-5-carbonitrileHigh yields in short reaction time.

This table presents generalized findings on the synthesis of Pyrimidine derivatives.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. For Tert-butyl (2-oxo-2-phenylethyl)carbamate and its analogs, research is pivoting towards more sustainable synthetic methodologies.

Key Sustainable Approaches:

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the development of eco-friendly, catalyst-free, and solvent-free methods for the Boc protection of various amines, including aromatic and aliphatic ones. researchgate.net These methods offer near-quantitative yields under mild conditions, drastically reducing the environmental impact associated with traditional solvent-based processes. researchgate.net

Flow Chemistry: Continuous flow synthesis is being explored for the production of related compounds like m-aminoacetophenone. researchgate.net This technology offers enhanced safety, better heat and mass transfer, and improved scalability compared to batch processes. researchgate.net Adapting flow chemistry for the synthesis and subsequent transformations of this compound could lead to safer, more efficient, and automated production.

Photocatalysis: Visible-light-mediated photocatalysis is a rapidly growing field in organic synthesis. beilstein-journals.org The development of low-cost and transition-metal-free photocatalytic systems, such as those using sodium iodide (NaI) and triphenylphosphine (PPh₃), presents a sustainable avenue for radical-initiated reactions. beilstein-journals.org Applying these methods to generate radicals from derivatives of this compound could unlock novel and environmentally benign synthetic pathways. beilstein-journals.org

Sustainable MethodKey AdvantagesPotential Application for Target Compound
Solvent-Free Synthesis Reduced waste, lower cost, simplified workup, minimal environmental impact. researchgate.netDirect N-Boc protection of 2-aminoacetophenone (B1585202) under catalyst- and solvent-free conditions. researchgate.net
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters. researchgate.netContinuous production and in-line derivatization of the target molecule.
Photocatalysis Use of visible light as a renewable energy source, mild reaction conditions. beilstein-journals.orgGeneration of radical intermediates for novel C-C and C-heteroatom bond formations.

Exploration of New Reactivity Modes and Chemical Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging the interplay between the protected amine and the ketone moiety to construct complex molecular architectures.

The N-Boc group, while primarily a protecting group, exhibits its own reactivity. Under strongly basic conditions, it can be deprotonated, leading to the formation of an isocyanate intermediate via the elimination of the tert-butoxide leaving group. researchgate.net This transient isocyanate can be trapped by various nucleophiles to form ureas or other carbamate (B1207046) derivatives, offering a pathway to further functionalization. researchgate.net

The ketone carbonyl group is a hub for a multitude of transformations:

Conversion to β-Ketosulfones: The reaction of N-Boc amino esters with lithiated phenylalkylsulfones yields chiral β-ketosulfones. nih.gov This transformation opens the door to modified Julia olefination reactions, providing access to enantiopure N-Boc protected allylic amines. nih.gov

Heterocycle Synthesis: The ketone functionality is a key precursor for the synthesis of various heterocyclic systems. For example, aminoacetophenones are used as building blocks to synthesize 2-aryl-4-quinolones and highly functionalized azocane derivatives. mdpi.com

Acylation Reactions: Related enaminone structures can be readily acylated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford N-Boc derivatives, demonstrating the reactivity of related nitrogen-containing systems. mdpi.com

Expansion of Applications in Drug Discovery and Agrochemicals

As a versatile building block, this compound and its derivatives are poised for expanded use in the synthesis of bioactive molecules. The α-amino ketone motif is a common substructure in many natural products and pharmaceuticals.

The compound serves as a precursor to chiral amino alcohols and other polyfunctional amino derivatives, which are crucial components of many drug candidates. nbinno.com For instance, a related N-Boc protected amino acid derivative serves as a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of epilepsy. google.com This highlights the potential of such building blocks in constructing complex pharmaceutical agents.

In the agrochemical sector, the development of new fungicides and pesticides is ongoing. The synthesis of novel isoindoline-2-yl putrescines with potential antifungal activity has been reported, showcasing the utility of Boc-protected amines in creating new agrochemical candidates. researchgate.net The structural framework of this compound can be incorporated into screening libraries for the discovery of new active compounds.

AreaPotential ApplicationExample Precedent
Drugs Synthesis of enzyme inhibitors (e.g., D-amino acid oxidase inhibitors), anticonvulsants, and natural product analogs. mdpi.comnih.govA related N-Boc derivative is an intermediate in the synthesis of the anti-epileptic drug Lacosamide. google.com
Agrochem Development of novel fungicides and pesticides.Boc-protected amines are used in the synthesis of new putrescine derivatives with antifungal properties. researchgate.net

Advanced Computational Design and Prediction of Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being used to predict the biological activity of novel compounds and guide synthetic efforts.

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.commdpi.com For derivatives of this compound, QSAR studies can be employed to predict their potential as enzyme inhibitors (e.g., for Carbonyl Reductase 1 or Pancreatic Lipase). mdpi.comdergipark.org.tr These models can identify key structural features responsible for inhibitory activity, such as the presence of hydrogen bond acceptors or specific substituent patterns, thereby guiding the design of more potent analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net Docking studies can be used to screen virtual libraries of derivatives of this compound against various biological targets, such as kinases or oxidases. researchgate.net This allows for the rational design of new inhibitors with improved binding affinities.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, vibrational frequencies, and molecular reactivity of molecules. nih.gov Such studies on Boc-protected amino derivatives can provide insights into their stability, frontier molecular orbitals (HOMO-LUMO), and nonlinear optical (NLO) properties, aiding in the design of new materials. nih.govresearchgate.net

Stereoselective Synthesis of Bioactive Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiomerically pure isomers of this compound and its derivatives is a critical area of research.

Several strategies are being pursued to achieve high levels of stereocontrol:

Chiral Auxiliaries and Ligands: The use of chiral Ni(II) complexes of Schiff bases derived from amino acids has shown promise in the asymmetric synthesis of α-amino acids. nih.gov Applying similar metal-ligand strategies to reactions involving this compound could enable the asymmetric formation of new stereocenters.

Asymmetric Mannich Reaction: A well-documented procedure involves the asymmetric Mannich reaction to produce chiral β-amino aldehydes from N-Boc-imines, which can be further transformed into chiral ketones. orgsyn.org

Enzymatic Kinetic Resolution: Biocatalysis offers a powerful tool for obtaining optically pure compounds. The enzymatic kinetic resolution of a related intermediate, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been successfully achieved using Candida antarctica lipase B (CAL-B), yielding both (R)- and (S)-enantiomers. researchgate.net This approach could be adapted for the resolution of the corresponding chiral amino alcohol derived from the reduction of this compound.

The synthesis of enantiomerically pure forms is paramount, as the specific stereoisomer often dictates the therapeutic efficacy and safety profile of a drug candidate.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing tert-butyl (2-oxo-2-phenylethyl)carbamate?

Methodological Answer:
The compound can be synthesized via carbamate-protected intermediates using tert-butyl carbamate as a key building block. A common approach involves:

  • Step 1: Reacting 2-phenylethylamine derivatives with tert-butyl chloroformate under Schotten-Baumann conditions to form the carbamate-protected amine.
  • Step 2: Oxidizing the resulting intermediate to introduce the ketone group (2-oxo moiety) using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation .
  • Critical Note: Troiani et al. (2011) demonstrated chemoselective biocatalytic methods for carbamate intermediates, which minimize side reactions and improve yield in multi-step syntheses .

Advanced Question: How can enantiomeric purity of this compound derivatives be ensured during synthesis?

Methodological Answer:
Enantiomeric control is critical for pharmaceutical intermediates. Key strategies include:

  • Chiral Auxiliaries: Use (R)- or (S)-tert-butyl carbamate derivatives in asymmetric Mannich reactions, as shown by Yang et al. (2009) for β-amino carbonyl compounds. This method achieves >90% enantiomeric excess (ee) via organocatalytic activation .
  • Crystallographic Resolution: Das et al. (2016) resolved racemic mixtures by co-crystallizing with chiral counterions, leveraging hydrogen-bonding interactions in the solid state .
  • Analytical Validation: Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography using SHELXL for absolute configuration determination .

Basic Question: What safety protocols are recommended for handling tert-butyl carbamate derivatives?

Methodological Answer:
While specific toxicity data for this compound is limited, general precautions for carbamates include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, as carbamates may release toxic gases (e.g., CO, NOx) under decomposition .
  • Spill Management: Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .

Advanced Question: How do hydrogen-bonding interactions influence the solid-state packing of tert-butyl carbamate derivatives?

Methodological Answer:
Solid-state analysis via X-ray crystallography reveals:

  • Strong Hydrogen Bonds: The carbamate NH group forms N–H···O=C interactions with adjacent carbonyl groups, creating 1D chains or 2D sheets.
  • Weak Interactions: C–H···O and π-π stacking (between phenyl rings) further stabilize the lattice, as observed in Das et al. (2016). These interactions are critical for predicting solubility and melting points .
  • Software Tools: SHELX programs (e.g., SHELXL) and ORTEP-3 are recommended for structure refinement and visualization, ensuring accurate bond-length and angle measurements .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The tert-butyl group appears as a singlet at ~1.4 ppm. The 2-oxo proton (adjacent to ketone) shows deshielding (~3.5–4.0 ppm) .
    • ¹³C NMR: The carbamate carbonyl resonates at ~155–160 ppm, while the ketone carbon appears at ~205–210 ppm .
  • IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1650 cm⁻¹ (ketone) .

Advanced Question: How can conflicting reactivity data in tert-butyl carbamate syntheses be resolved?

Methodological Answer:
Contradictions in reaction yields or selectivity often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in carbamate formation, while THF may stabilize intermediates via coordination .
  • Temperature Control: Low temperatures (–20°C) suppress side reactions during oxidation steps, as demonstrated in biocatalytic procedures by Troiani et al. (2011) .
  • Data Reconciliation: Cross-validate results using high-resolution mass spectrometry (HRMS) and single-crystal X-ray data to confirm molecular identity .

Basic Question: What computational tools aid in predicting the reactivity of tert-butyl carbamate derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Retrosynthetic Analysis: Tools like Pistachio or Reaxys databases propose feasible synthetic routes by fragmenting the target molecule into commercially available precursors .

Advanced Question: How do steric effects from the tert-butyl group influence reaction pathways?

Methodological Answer:
The bulky tert-butyl group:

  • Steric Shielding: Protects the carbamate NH from undesired protonation or oxidation, enabling selective functionalization at the 2-oxo position .
  • Conformational Restriction: Reduces rotational freedom in intermediates, favoring specific transition states in asymmetric syntheses .

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Tert-butyl (2-oxo-2-phenylethyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.